molecular formula C24H24N2O5S B300580 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

Katalognummer B300580
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: UFTUYSAEWYPAGJ-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide, also known as AMT-130, is a novel therapeutic agent that has gained significant attention in recent years due to its potential in treating various neurological disorders. This compound belongs to the class of small interfering RNAs (siRNAs), which are RNA molecules that can silence specific genes by targeting their messenger RNA (mRNA) transcripts.

Wirkmechanismus

The mechanism of action of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves the selective targeting of the mutant huntingtin mRNA transcript using siRNA technology. Once administered, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide enters the cells and binds to the mRNA, leading to its degradation and preventing the production of the toxic huntingtin protein. This results in a reduction in the accumulation of protein aggregates and improved neuronal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide have been extensively studied in preclinical models. In addition to reducing the accumulation of protein aggregates, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has been shown to improve motor function, reduce neuronal atrophy, and increase the survival of neurons in the brain. These effects are thought to be mediated by the selective silencing of the mutant huntingtin gene.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is its specificity in targeting the mutant huntingtin gene, which reduces the risk of off-target effects. Additionally, the use of siRNA technology allows for the selective targeting of specific genes, making it a powerful tool for studying gene function and disease mechanisms. However, the synthesis of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a complex process that requires specialized equipment and expertise, which may limit its availability for lab experiments.

Zukünftige Richtungen

The potential applications of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide are vast, and there are several future directions that can be explored. One potential area of research is the development of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide for the treatment of other neurological disorders that are caused by the accumulation of toxic proteins, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of siRNA technology can be expanded to target other disease-causing genes, opening up new avenues for therapeutic development. Finally, further studies are needed to determine the long-term safety and efficacy of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide in humans, which will be essential for its eventual clinical translation.
Conclusion
In conclusion, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a promising therapeutic agent that has shown significant potential in treating various neurological disorders. Its specificity in targeting the mutant huntingtin gene, along with its ability to improve motor function and reduce neuronal atrophy, make it a powerful tool for studying disease mechanisms and developing new therapies. While there are still several challenges that need to be addressed, the future looks bright for the development of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide and the broader field of siRNA therapeutics.

Synthesemethoden

The synthesis of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves several steps, including the preparation of the key intermediate 5-(4-(allyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione, which is then reacted with N-(3,4-dimethylphenyl)acetamide to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has shown promising results in preclinical studies for the treatment of Huntington's disease, a genetic disorder that causes progressive degeneration of brain cells. In a study conducted on mice, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide was found to selectively silence the mutant huntingtin gene, which is responsible for the development of Huntington's disease. This led to a significant reduction in the accumulation of toxic protein aggregates and improved motor function in the mice.

Eigenschaften

Produktname

2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

Molekularformel

C24H24N2O5S

Molekulargewicht

452.5 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C24H24N2O5S/c1-5-10-31-19-9-7-17(12-20(19)30-4)13-21-23(28)26(24(29)32-21)14-22(27)25-18-8-6-15(2)16(3)11-18/h5-9,11-13H,1,10,14H2,2-4H3,(H,25,27)/b21-13+

InChI-Schlüssel

UFTUYSAEWYPAGJ-FYJGNVAPSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=O)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.